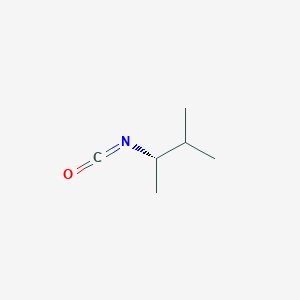
3-(N-(4-氯-3-甲基异恶唑-5-基)磺酰胺基)-N-甲氧基-N-甲基噻吩-2-甲酰胺
描述
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H12ClN3O5S2 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
化学选择性亲核化学和杀虫活性:一项关于 3-(芳基硫甲基)异恶唑-4,5-二甲酰胺的研究突出了合成一组异恶唑衍生物所涉及的化学选择性亲核化学,这些衍生物的杀虫活性得到了评估。这项研究强调了异恶唑化合物在合成生物活性分子中的多功能性 (Yu 等,2009)。
抗癌、抗炎和镇痛活性:另一项研究重点关注磺胺药和吖啶衍生物的合成和评估,展示了此类化合物的潜在治疗应用。合成的衍生物经过测试,具有抗癌、抗炎和镇痛活性,证明了具有相似结构基序的化合物的广泛治疗潜力 (Sondhi 等,2000)。
光化学和非生物转化
光化学分解:具有异恶唑环的化合物磺胺甲恶唑光化学分解为各种光产物,包括异恶唑环光异构化的产物,已得到研究。这项研究可以深入了解类似化合物的稳定性和环境归宿 (Zhou 和 Moore,1994)。
属性
IUPAC Name |
3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]-N-methoxy-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5S2/c1-6-8(12)10(20-13-6)14-22(17,18)7-4-5-21-9(7)11(16)15(2)19-3/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYYWMUTXDXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445239 | |
| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide | |
CAS RN |
210421-71-9 | |
| Record name | 3-[[(4-Chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210421-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxamide, 3-[[(4-chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
